molecular formula C6H6BrN B185296 3-Bromo-2-methylpyridine CAS No. 38749-79-0

3-Bromo-2-methylpyridine

Cat. No. B185296
CAS RN: 38749-79-0
M. Wt: 172.02 g/mol
InChI Key: AIPWPTPHMIYYOX-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a colorless liquid and can be converted to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .


Synthesis Analysis

3-Bromo-2-methylpyridine can be synthesized using different methods, such as bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide . One of the most common methods is the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent .


Molecular Structure Analysis

The empirical formula of 3-Bromo-2-methylpyridine is C6H6BrN . Its molecular weight is 172.02 . The InChI string is 1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 and the SMILES string is Cc1ncccc1Br .


Chemical Reactions Analysis

3-Bromo-2-methylpyridine can be converted to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .


Physical And Chemical Properties Analysis

3-Bromo-2-methylpyridine is a solid at 20 degrees Celsius . Its refractive index is 1.5604 and its density is 1.495 g/mL at 25 °C .

Scientific Research Applications

1. Synthesis of Novel Pyridine-Based Derivatives

  • Application Summary: 3-Bromo-2-methylpyridine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
  • Results or Outcomes: The reaction produced a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these derivatives, describing possible reaction pathways .

2. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Application Summary: 3-Bromo-2-methylpyridine is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
  • Methods of Application: The synthesis involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results or Outcomes: The overall yield of the synthesis could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

3. Synthesis of Antiviral Drugs

  • Application Summary: 3-Bromo-2-methylpyridine is used in the synthesis of several antiviral drugs, such as Foscarnet and Buciclovir . Foscarnet is an antiviral drug used to treat herpes simplex virus infections, cytomegalovirus infections, and HIV infections . Buciclovir is an antiviral drug used in the treatment of herpesvirus infections .
  • Methods of Application: The synthesis methods are not specified in the source .
  • Results or Outcomes: The use of 3-Bromo-2-methylpyridine in the synthesis of these drugs has not been quantified in the source .

4. Synthesis of Herbicides

  • Application Summary: 3-Bromo-2-methylpyridine is used in the synthesis of several herbicides, such as Pyributicarb and Pyridate . Pyributicarb is a herbicide used to control annual grasses and broadleaf weeds in rice fields . Pyridate is a herbicide used to control weeds in potato fields .
  • Methods of Application: The synthesis methods are not specified in the source .
  • Results or Outcomes: The use of 3-Bromo-2-methylpyridine in the synthesis of these herbicides has not been quantified in the source .

Safety And Hazards

3-Bromo-2-methylpyridine is a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, and open flames . After handling, skin should be washed thoroughly .

Future Directions

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising area of research . This methodology has provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

3-bromo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPWPTPHMIYYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360868
Record name 3-Bromo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpyridine

CAS RN

38749-79-0
Record name 3-Bromo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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